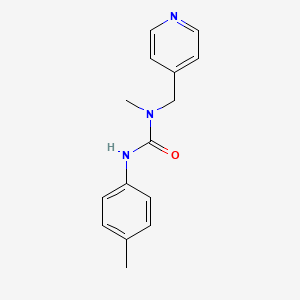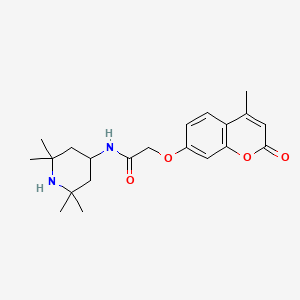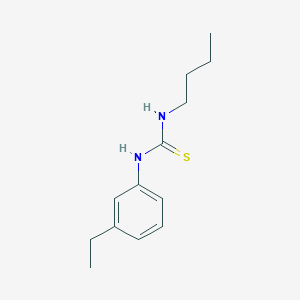![molecular formula C13H16F3N3O B7469108 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea is not fully understood. However, it has been suggested that 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea increases the levels of acetylcholine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea is also highly potent, which allows for the use of lower concentrations in experiments. However, 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of interest is the investigation of 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea's potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea and its potential applications in various fields.
Méthodes De Synthèse
1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea can be synthesized through a two-step process. The first step involves the reaction of 2-(trifluoromethyl)aniline with phosgene to form 2-(trifluoromethyl)phenyl isocyanate. The second step involves the reaction of 2-(trifluoromethyl)phenyl isocyanate with piperidine to form 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea.
Applications De Recherche Scientifique
1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)10-3-1-2-4-11(10)19-12(20)18-9-5-7-17-8-6-9/h1-4,9,17H,5-8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAYURPBTSJSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)


![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)
